molecular formula C6H8Br2N2 B6591424 5-(Bromomethyl)pyridin-3-amine hydrobromide CAS No. 1384972-86-4

5-(Bromomethyl)pyridin-3-amine hydrobromide

Cat. No. B6591424
CAS RN: 1384972-86-4
M. Wt: 267.95 g/mol
InChI Key: AGRLYXSGJQXTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Bromomethyl)pyridin-3-amine hydrobromide” is a chemical compound with the molecular formula C6H8Br2N2 and a molecular weight of 267.95 . It is a key intermediate in the synthesis of rupatadine, which is used in the treatment of seasonal and allergic rhinitis .


Synthesis Analysis

The synthesis of “5-(Bromomethyl)pyridin-3-amine hydrobromide” has been reported using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and suitable for large-scale industrial production . The first step involves obtaining methyl 5-methylnicotinate by reacting 5-methylnicotinic acid with methanol in the presence of thionyl chloride . The reduction of methyl 5-methylnicotinate is then carried out with sodium borohydride in methanol to furnish (5-methylpyridin-3-yl)methanol .


Molecular Structure Analysis

The molecular structure of “5-(Bromomethyl)pyridin-3-amine hydrobromide” consists of 6 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

The bromination of 3,5-dimethylpyridine can be carried out to give “5-(Bromomethyl)pyridin-3-amine hydrobromide” in a 50% yield . It has also been reported that the yield for this reaction can be increased to 68% in the presence of azobisisobutyronitrile .

Scientific Research Applications

Efficient Synthesis

This compound is a key intermediate in the synthesis of various chemicals, including pharmaceuticals. For instance, Guo et al. (2015) reported its use in the synthesis of rupatadine, highlighting an efficient and environmentally friendly method for preparing 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid with a 65.9% overall yield (Guo, Lu, & Wang, 2015).

Material Science

In material science, the compound has been utilized to create new hyperbranched polyelectrolytes. Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s from 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, demonstrating their potential in forming structures with unique properties through a process monitored by NMR spectroscopy (Monmoton, Lefebvre, & Fradet, 2008).

Organic Chemistry

In organic chemistry, it serves as a starting material for various reactions. D'hooghe et al. (2008) explored its reduction and transformation into piperidin-3-ones, showcasing an innovative method for the synthesis of complex structures starting from 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromides (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).

Selective Amination

Furthermore, the compound has been employed in selective amination processes. Ji et al. (2003) demonstrated the catalyzed amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, achieving high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).

Biological Applications

Additionally, research has explored its potential in biological applications. Ahmad et al. (2017) conducted a study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives, investigating their quantum mechanical properties and biological activities, which could contribute to advances in pharmaceutical chemistry (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).

Mechanism of Action

While the specific mechanism of action for “5-(Bromomethyl)pyridin-3-amine hydrobromide” is not explicitly mentioned in the search results, it is noted that it is an important pharmaceutical intermediate of rupatadine , which is used in the treatment of seasonal and allergic rhinitis .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)pyridine hydrobromide”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only under a chemical fume hood . If swallowed, immediate medical assistance is required .

properties

IUPAC Name

5-(bromomethyl)pyridin-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRLYXSGJQXTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)pyridin-3-amine hydrobromide

CAS RN

1384972-86-4
Record name 3-Pyridinamine, 5-(bromomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384972-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.